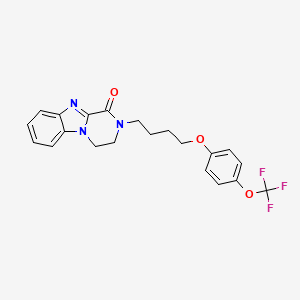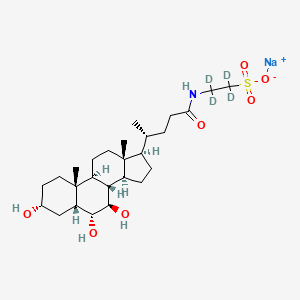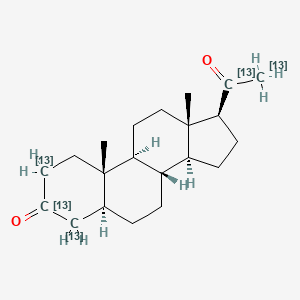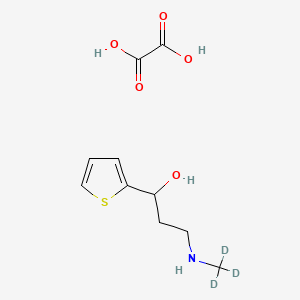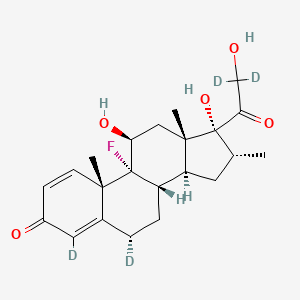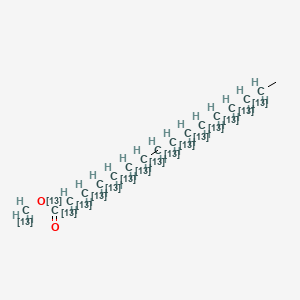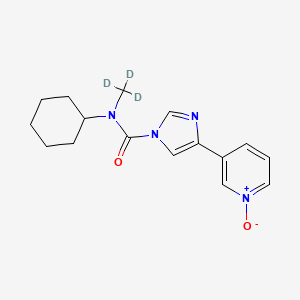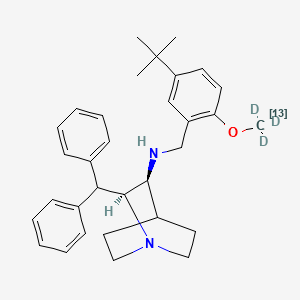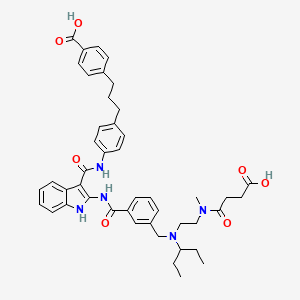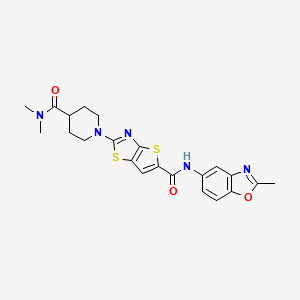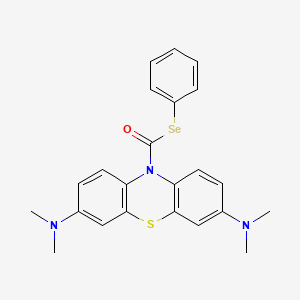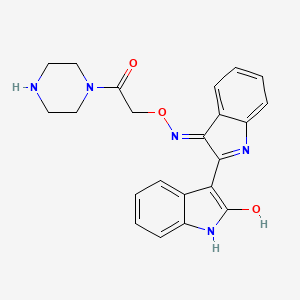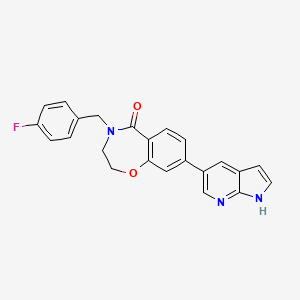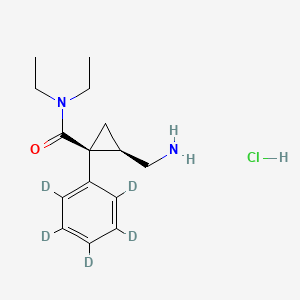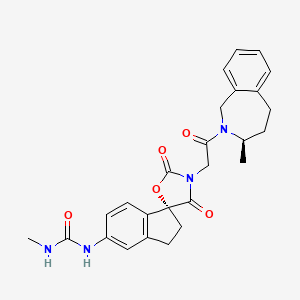
CBP/p300-IN-15
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CBP/p300-IN-15 is a potent inhibitor of the CREB-binding protein (CBP) and E1A-binding protein p300 (p300), which are transcriptional coactivators with intrinsic acetyltransferase activity. These proteins play critical roles in gene expression regulation, development, and diseases, particularly in cancer. This compound has shown significant potential in cancer research, particularly in targeting ovarian cancer cells .
Vorbereitungsmethoden
The synthesis of CBP/p300-IN-15 involves several steps, including the preparation of intermediates and the final coupling reaction. The synthetic route typically starts with the preparation of a key intermediate, which is then subjected to various reaction conditions to obtain the final product.
Analyse Chemischer Reaktionen
CBP/p300-IN-15 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in substituted analogs .
Wissenschaftliche Forschungsanwendungen
CBP/p300-IN-15 has a wide range of scientific research applications. In chemistry, it is used as a tool compound to study the role of CBP and p300 in gene regulation. In biology, it helps elucidate the mechanisms of transcriptional regulation and chromatin remodeling. In medicine, this compound is being investigated for its potential as a therapeutic agent in cancer treatment, particularly in ovarian cancer. It has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis .
Wirkmechanismus
CBP/p300-IN-15 exerts its effects by binding to the bromodomain of CBP and p300, thereby inhibiting their acetyltransferase activity. This inhibition prevents the acetylation of histones and other proteins, leading to changes in chromatin structure and gene expression. The molecular targets of this compound include the bromodomains of CBP and p300, and the pathways involved are related to transcriptional regulation and chromatin remodeling .
Vergleich Mit ähnlichen Verbindungen
CBP/p300-IN-15 is unique in its high potency and selectivity for CBP and p300. Similar compounds include I-CBP112, which also targets the bromodomains of CBP and p300, and other inhibitors that target the acetyltransferase activity of these proteins. This compound stands out due to its strong inhibitory effects and potential therapeutic applications in cancer treatment .
Eigenschaften
Molekularformel |
C26H28N4O5 |
|---|---|
Molekulargewicht |
476.5 g/mol |
IUPAC-Name |
1-methyl-3-[(5R)-3-[2-[(3R)-3-methyl-1,3,4,5-tetrahydro-2-benzazepin-2-yl]-2-oxoethyl]-2,4-dioxospiro[1,3-oxazolidine-5,1'-2,3-dihydroindene]-5'-yl]urea |
InChI |
InChI=1S/C26H28N4O5/c1-16-7-8-17-5-3-4-6-19(17)14-29(16)22(31)15-30-23(32)26(35-25(30)34)12-11-18-13-20(9-10-21(18)26)28-24(33)27-2/h3-6,9-10,13,16H,7-8,11-12,14-15H2,1-2H3,(H2,27,28,33)/t16-,26-/m1/s1 |
InChI-Schlüssel |
VDINOEOOUILKFN-AKJBCIBTSA-N |
Isomerische SMILES |
C[C@@H]1CCC2=CC=CC=C2CN1C(=O)CN3C(=O)[C@]4(CCC5=C4C=CC(=C5)NC(=O)NC)OC3=O |
Kanonische SMILES |
CC1CCC2=CC=CC=C2CN1C(=O)CN3C(=O)C4(CCC5=C4C=CC(=C5)NC(=O)NC)OC3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


